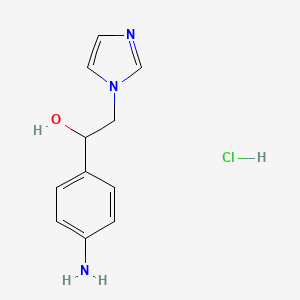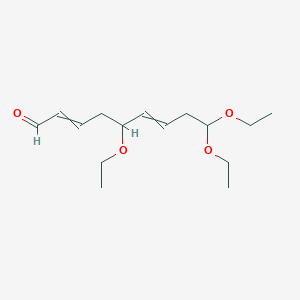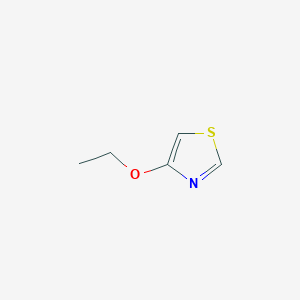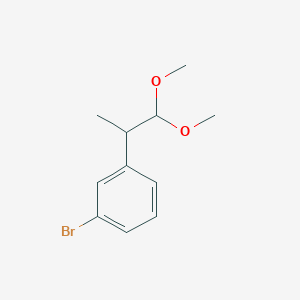
2-Bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the use of N-bromosuccinimide (NBS) for the bromination step . The reaction conditions often involve the use of a solvent such as carbon tetrachloride and a radical initiator like benzoyl peroxide to facilitate the bromination process .
Industrial Production Methods
Industrial production of 2-Bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines and other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted amides.
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Aplicaciones Científicas De Investigación
2-Bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference material in analytical chemistry.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the formulation of herbicides for agricultural applications.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. The compound targets the synthesis of fatty acids and proteins, ultimately causing the death of the targeted weeds . The molecular pathways involved include the inhibition of acetyl-CoA carboxylase and other key enzymes in the biosynthetic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butyramide
- 2-Bromo-3,3-dimethyl-N-(α,α-dimethylbenzyl)butyramide
Uniqueness
2-Bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide is unique due to its specific structural configuration, which imparts selective herbicidal properties. Compared to similar compounds, it exhibits a higher degree of selectivity and efficacy in controlling perennial weeds in paddy fields .
Propiedades
Número CAS |
80396-27-6 |
|---|---|
Fórmula molecular |
C14H20BrNO |
Peso molecular |
298.22 g/mol |
Nombre IUPAC |
2-bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide |
InChI |
InChI=1S/C14H20BrNO/c1-10(11-8-6-5-7-9-11)16-13(17)12(15)14(2,3)4/h5-10,12H,1-4H3,(H,16,17) |
Clave InChI |
IIJNPKVOYPDSMV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)C(C(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14430082.png)

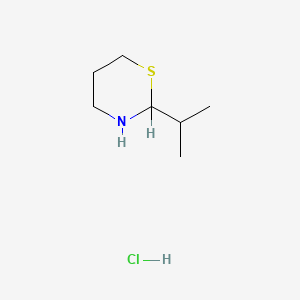
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B14430101.png)
![8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14430106.png)
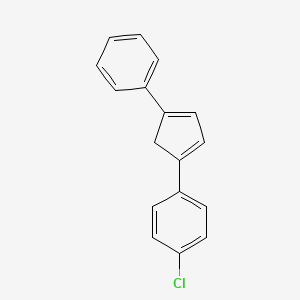

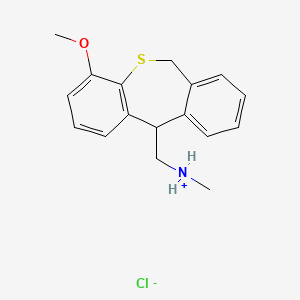
![2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14430127.png)
